4-Methyl-6-nitroquinolin-2-amine
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Overview
Description
4-Methyl-6-nitroquinolin-2-amine is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitroquinolin-2-amine typically involves the nitration of 4-methylquinoline followed by amination. One common method includes the reaction of 4-methylquinoline with nitric acid to introduce the nitro group at the 6-position. This is followed by the reduction of the nitro group to an amine using a suitable reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the 2-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: 4-Methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-nitroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinolin-2-amine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylquinolin-2-amine: Similar but lacks the nitro group at the 6-position.
Uniqueness
4-Methyl-6-nitroquinolin-2-amine is unique due to the presence of both the methyl group at the 4-position and the nitro group at the 6-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity .
Biological Activity
4-Methyl-6-nitroquinolin-2-amine is a heterocyclic compound belonging to the nitroquinoline family, notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄O₂. The compound features a quinoline ring system with a methyl group at the 4-position and a nitro group at the 6-position, which significantly influences its reactivity and biological properties.
Property | Details |
---|---|
Molecular Formula | C₉H₈N₄O₂ |
Molecular Weight | 192.18 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, while the amine group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit various bacterial enzymes involved in cell wall synthesis and DNA replication, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound also demonstrates promising anticancer activity. Studies have reported that it can induce apoptosis in cancer cells through the disruption of essential cellular processes. Its ability to bind to DNA and inhibit topoisomerase enzymes contributes to its cytotoxic effects against various cancer cell lines .
Case Studies
- Antibacterial Efficacy : In a study assessing the effectiveness of nitroquinolines against resistant bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antibacterial activity.
- Anticancer Activity : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound reduced cell viability by over 70% at concentrations above 25 µM after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Nitroquinolin-2-amine | Lacks methyl group at position 4 | Antimicrobial |
4-Methylquinolin-2-amine | Lacks nitro group at position 6 | Anticancer |
5-Nitroquinoline | Nitro group at position 5 | Antiparasitic |
Research Findings and Applications
Recent studies have explored the potential applications of this compound in drug development:
- Drug Design : The compound's ability to interact with the BTB domain of B-cell lymphoma protein has been investigated for developing targeted therapies against lymphoma .
- Mechanistic Studies : Investigations into its binding kinetics revealed that modifications at specific positions can enhance its potency as an inhibitor, making it a candidate for further optimization in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-6-nitroquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNZSRBMMYQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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